molecular formula C11H11ClN2O B018865 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 41078-70-0

3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B018865
CAS RN: 41078-70-0
M. Wt: 222.67 g/mol
InChI Key: LFTGLYCNMGGMKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives involves several steps, including cyclization and decarboxylation processes. These methods produce the compound in good yield and demonstrate the feasibility of generating various analogs for further study (Krishnamurthy et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound shows that the pyrido[1,2-a]pyrimidine ring system is planar, and the methyl and carbonyl groups are nearly coplanar with it. The chloroethyl side chain adopts a synclinal conformation, nearly orthogonal to the pyrimidine ring, which may influence its reactivity and interactions (Jasinski et al., 2009).

Chemical Reactions and Properties

The compound’s chemical reactivity has been explored in the context of its potential as a scaffold for developing antibacterial agents. Its ability to undergo further functionalization through reactions with aliphatic/aromatic/heterocyclic amines has been demonstrated, showing its versatility as a chemical precursor (Krishnamurthy et al., 2013).

Physical Properties Analysis

Studies on the physical properties of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are scarce in the available literature. However, the analysis of similar compounds suggests that the planar structure and intermolecular interactions, such as hydrogen bonding and π–π stacking, play significant roles in determining its solid-state properties and might influence its solubility and stability (Jasinski et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are highlighted by its utility in synthesizing derivatives with antibacterial activity. The compound’s structure-activity relationship (SAR) can be modified through substitution at various positions on the ring, offering insights into designing molecules with targeted properties (Krishnamurthy et al., 2013).

Scientific Research Applications

Crystal Structure Analysis

In the field of crystallography, the molecular structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied. Jasinski et al. (2009) detailed the planar structure of the pyrido[1,2-a]pyrimidine ring system and the orthogonal conformation of the chloroethyl side chain. This study utilized MOPAC AM1 and density functional theory (DFT) calculations to support their observations on the crystal structure, highlighting weak intermolecular hydrogen bonds and π–π interactions forming a three-dimensional network (Jasinski et al., 2009).

Application in Hydrogenation Process

Smet et al. (2005) applied process analytical technologies in the hydrogenation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride. They demonstrated the suitability of near-infrared (NIR) for in-line analysis of the hydrogenation process, showing the practicality of NIR in production environments. This study provides insight into selectivity control in chemical processes, particularly hydrogenation, using advanced analytical technologies (Smet et al., 2005).

Exploration in Organic Synthesis

The compound's role in organic synthesis, particularly in the creation of antimicrobial agents, has been investigated. Ferrarini et al. (1995) synthesized various 4H-pyrido[1,2-a]pyrimidin-4-ones and tested their antimicrobial activity. However, their study found that all tested compounds lacked antimicrobial activity, indicating the importance of further research in this area (Ferrarini et al., 1995).

Chemical Modification and Biological Properties

Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in the molecule, aiming to enhance its biological properties. They specifically focused on the analgesic properties of the modified compounds, using the “acetic acid writhing” model for testing. This research offers insights into the potential optimization of biological properties through molecular modification (Ukrainets et al., 2015).

Synthesis for Potential Medical Use

A study on the synthesis of paliperidone, an antipsychotic medication, involved the use of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a key intermediate. This process, detailed by Ji Ya-fei (2010), highlights the compound's importance in the pharmaceutical industry, particularly in the synthesis of complex therapeutic agents (Ji Ya-fei, 2010).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H317 and H319 . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTGLYCNMGGMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194041
Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
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Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

41078-70-0
Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Synthesis routes and methods

Procedure details

40 g of 2-aminopyridine and 75 ml of 3-acetyl-4,5-dihydro-2(3H)-furanone were added to 1.0 L of toluene, and then 200 ml of phosphorus oxychloride was added thereto dropwise over 1 hour. The resulting mixture was slowly heated and refluxed for 5 hours. The reaction mixture was concentrated under a reduced pressure and the residue was poured to a mixture of ice and ammonia water. The resulting solid was extracted with 1.0L of dichloromethane, dried and filtered. The filtrate was concentrated under a reduced pressure to remove dichloromethane and 500 ml of isopropanol was added to the residue. The resulting crystal was filtered, washed and dried to obtain 48.1 g of the title compound as a off-white crystal (yield: 52%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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